molecular formula C4H9Cl2PS B1615247 tert-Butylphosphonothioic dichloride CAS No. 21187-18-8

tert-Butylphosphonothioic dichloride

Cat. No.: B1615247
CAS No.: 21187-18-8
M. Wt: 191.06 g/mol
InChI Key: GTGBVXLEQWGEHO-UHFFFAOYSA-N
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Description

tert-Butylphosphonothioic dichloride: is a chemical compound with the molecular formula C4H9Cl2PS and a molecular weight of 191.06 g/mol . It is also known by its systematic name, tert-butyl-dichloro-sulfanylidenephosphorane . This compound is characterized by the presence of a tert-butyl group attached to a phosphonothioic dichloride moiety, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylphosphonothioic dichloride can be synthesized through the reaction of tert-butylphosphine with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The general reaction scheme is as follows:

(CH3)3CPH2+SCl2(CH3)3CPSCl2+HCl\text{(CH}_3\text{)}_3\text{CPH}_2 + \text{SCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CPSCl}_2 + \text{HCl} (CH3​)3​CPH2​+SCl2​→(CH3​)3​CPSCl2​+HCl

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high yields and product purity. The use of advanced equipment and automation ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Butylphosphonothioic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphonothioates.

    Oxidation Reactions: It can be oxidized to form tert-butylphosphonic dichloride.

    Reduction Reactions: It can be reduced to form tert-butylphosphine.

Common Reagents and Conditions:

Major Products Formed:

    Phosphonothioates: Formed through substitution reactions.

    tert-Butylphosphonic dichloride: Formed through oxidation reactions.

    tert-Butylphosphine: Formed through reduction reactions.

Scientific Research Applications

tert-Butylphosphonothioic dichloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butylphosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound acts as a nucleophilic center, allowing it to participate in various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity patterns compared to other tert-butyl phosphorus compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

tert-butyl-dichloro-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2PS/c1-4(2,3)7(5,6)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGBVXLEQWGEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337907
Record name Phosphonothioic dichloride, (1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21187-18-8
Record name Phosphonothioic dichloride, (1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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